Introduction: A Versatile Heterocyclic Scaffold in Modern Drug Discovery
Introduction: A Versatile Heterocyclic Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Chemical Properties and Applications of 3-(2-Chloropyrimidin-4-yl)-1H-indole
3-(2-Chloropyrimidin-4-yl)-1H-indole is a heterocyclic organic compound that has emerged as a significant building block in medicinal chemistry. Its structure, which fuses the biologically prevalent indole ring system with a reactive chloropyrimidine moiety, makes it a highly valuable intermediate for the synthesis of complex therapeutic agents. The indole core is a common feature in numerous bioactive molecules, known to enhance membrane permeability and metabolic stability, while the chloropyrimidine ring serves as a versatile chemical handle for constructing targeted covalent and non-covalent inhibitors.[1]
This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 3-(2-Chloropyrimidin-4-yl)-1H-indole, with a particular focus on its pivotal role in the development of targeted cancer therapies. We will delve into detailed experimental protocols, explore the causality behind synthetic strategies, and provide a framework for its safe handling and characterization.
Chemical Identity and Physicochemical Properties
The foundational step in understanding any chemical entity is to establish its identity and core physical properties. 3-(2-Chloropyrimidin-4-yl)-1H-indole (CAS No. 945016-63-7) is the parent compound, which is frequently methylated at the N1 position of the indole ring to produce 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole (CAS No. 1032452-86-0), a direct precursor in many pharmaceutical syntheses.[2][3][4]
Chemical Structure
Caption: Molecular structure of 3-(2-Chloropyrimidin-4-yl)-1H-indole.
Physicochemical Data
The following table summarizes the key identifiers and properties for the parent compound and its common N-methylated derivative. Data for the N-methylated analog is more extensively reported and serves as a reliable proxy for estimating the properties of the parent compound.
| Property | 3-(2-Chloropyrimidin-4-yl)-1H-indole | 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole |
| CAS Number | 945016-63-7[5] | 1032452-86-0[1][6] |
| Molecular Formula | C₁₂H₈ClN₃[5][7] | C₁₃H₁₀ClN₃[1][6] |
| Molecular Weight | 229.66 g/mol [5] | 243.69 g/mol [1][6] |
| Appearance | Light yellow solid[8] | Light yellow solid powder[2][9][10] |
| Purity (HPLC) | ≥99.6% (Reported for a specific batch)[8] | ≥99.0%[2][9] |
| Melting Point | Not widely reported | 199-201 °C[11][12] |
| Boiling Point | Not available | 486.3 ± 28.0 °C at 760 mmHg (Predicted)[9][11] |
| Density | Not available | 1.3 ± 0.1 g/cm³ (Predicted)[9][11] |
| Solubility | Soluble in ethyl acetate, THF | Soluble in organic solvents like DMSO and acetonitrile[1] |
| XLogP3 | Not available | 2.9[6][11] |
Synthesis and Manufacturing
The synthesis of 3-(2-Chloropyrimidin-4-yl)-1H-indole is a critical process, demanding precise control to ensure high yield and purity. The most prevalent and scalable method involves a Grignard reaction, which leverages the nucleophilicity of an indole-magnesium halide salt to attack the electron-deficient pyrimidine ring.
Grignard-Mediated Synthesis from Indole
This pathway is favored for its efficiency and directness. The core principle involves the deprotonation of indole at the N-1 position using a Grignard reagent, creating a potent nucleophile that subsequently attacks 2,4-dichloropyrimidine. The C4 position of the dichloropyrimidine is more electrophilic and thus more susceptible to nucleophilic attack than the C2 or C6 positions, leading to the desired C-C bond formation at the C3 position of the indole.
Caption: Workflow for the synthesis of 3-(2-Chloropyrimidin-4-yl)-1H-indole.
Detailed Experimental Protocol: Grignard Synthesis
The following protocol is a synthesized methodology based on established procedures.[8]
-
Vessel Preparation: To a dry, nitrogen-purged reaction flask, add indole (2.02 mol) and anhydrous tetrahydrofuran (THF, 1200 mL).
-
Grignard Reagent Addition: Cool the mixture to 0°C using an ice bath. Slowly add methylmagnesium bromide (3 M solution in 2-methyltetrahydrofuran, 2.02 mol) dropwise while maintaining the temperature at 0°C. The choice of a Grignard reagent is to deprotonate the indole N-H, making it a potent nucleophile.
-
Indole Salt Formation: Stir the resulting mixture at 0°C for 1 hour to ensure complete formation of the indole-magnesium bromide salt.
-
Coupling Reaction: Add 2,4-dichloropyrimidine (0.81 mol) to the reaction mixture and stir for an additional hour at 0°C. Subsequently, warm the reaction to 70°C and maintain for 5 hours. Progress can be monitored via Thin Layer Chromatography (TLC).
-
Reaction Quenching: After completion, cool the mixture to room temperature and quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (1200 mL). This step neutralizes the Grignard reagent and protonates any remaining anionic species.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Add ethyl acetate (600 mL) and separate the organic layer. Extract the aqueous layer again with ethyl acetate. Combine the organic phases.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a yellow solid.
-
Purification: Purify the crude solid by recrystallization. Dissolve the solid in hot ethyl acetate (1200 mL) and then add n-hexane (1200 mL) dropwise to induce precipitation. Cool to room temperature, collect the solid by filtration, and dry to obtain pure, light-yellow 3-(2-chloropyrimidin-4-yl)-1H-indole.[8]
Chemical Reactivity and Derivatization
The synthetic utility of 3-(2-Chloropyrimidin-4-yl)-1H-indole stems from the distinct reactivity of its two heterocyclic components. The indole N-H is acidic and readily deprotonated, while the C2-chloro substituent on the pyrimidine ring is an excellent leaving group for nucleophilic aromatic substitution (SNAr).
N-Alkylation: Synthesis of the Osimertinib Intermediate
A primary reaction of this compound is the alkylation of the indole nitrogen, most commonly methylation, to yield 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole. This derivative is a direct and critical intermediate in the synthesis of the EGFR inhibitor, Osimertinib.[2][13]
Protocol for N-Methylation: [14]
-
Suspend 3-(2-chloropyrimidin-4-yl)-1H-indole (35.57 mmol) in anhydrous THF (250 mL) and cool to 0°C.
-
Add sodium hydride (NaH, 42.68 mmol, as a 40-60% dispersion in mineral oil) in small portions. NaH is a strong, non-nucleophilic base, ideal for deprotonating the indole nitrogen without competing side reactions.
-
Stir the mixture at 0°C for 30 minutes.
-
Add methyl iodide (CH₃I, 42.68 mmol) and continue stirring at 0°C for 3 hours.
-
Quench the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate. The crude product can be purified by column chromatography to yield the N-methylated product with high purity.[14]
Nucleophilic Aromatic Substitution (SNAr)
The C2 position of the pyrimidine ring is electron-deficient due to the electronegativity of the two ring nitrogens, making the attached chlorine atom highly susceptible to displacement by nucleophiles. This reactivity is the cornerstone of its application as a pharmaceutical intermediate. In the synthesis of kinase inhibitors, this position is typically attacked by an aniline derivative.[1][12]
Caption: Key reactions: N-methylation followed by nucleophilic substitution.
Applications in Drug Discovery and Development
The primary and most significant application of 3-(2-chloropyrimidin-4-yl)-1H-indole and its N-methyl derivative is as a key intermediate in the synthesis of Osimertinib (AZD9291).[2][9] Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used to treat non-small cell lung cancer (NSCLC) with specific EGFR mutations.[2]
The indole moiety of the intermediate helps position the molecule within the ATP-binding pocket of the kinase, while the pyrimidine ring acts as the core scaffold. The C2-chloro group is displaced by the aniline nitrogen of a substituted aminophenol during synthesis, forming the final drug molecule.[12] The precision of this intermediate's structure is paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).[2][13]
Beyond Osimertinib, the indole-pyrimidine scaffold is of broad interest in medicinal chemistry for developing inhibitors of other kinases and enzymes, making this compound a valuable tool for research and development in oncology and other therapeutic areas.[15][16]
Analytical Characterization
Ensuring the identity and purity of 3-(2-chloropyrimidin-4-yl)-1H-indole and its derivatives is crucial. A combination of chromatographic and spectroscopic techniques is employed.
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining purity, with standards typically requiring ≥99.0%.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. For the N-methyl derivative, characteristic peaks include a singlet for the methyl group around 3.88-3.90 ppm and distinct aromatic protons for both the indole and pyrimidine rings.[12][14]
-
Mass Spectrometry (MS): Used to confirm the molecular weight. For the N-methyl derivative, the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is approximately 244.1.[11][14]
Safety, Handling, and Storage
As with any active chemical reagent, proper safety protocols must be followed. The safety data for the N-methyl derivative is well-documented and provides a strong basis for handling the parent compound.
GHS Hazard Classification
The compound is classified as hazardous under the Globally Harmonized System (GHS).[6][17][18]
| GHS Classification | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[6][17][18] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[6][17][18] |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation[6][17][18] |
| STOT, Single Exposure (Category 3) | H335: May cause respiratory irritation[6][17][18] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[17][19]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[20]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[19]
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved particle respirator.[19]
-
General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[17][18]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[17][18]
-
In Case of Skin Contact: Wash off immediately with soap and plenty of water.[17][19]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17][18]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[18][19]
Storage
Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture absorption and degradation.[17][19]
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(Image: A chemical reaction showing Indole reacting with CH3MgBr, then with 2,4-Dichloropyrimidine to form 3-(2-Chloropyrimidin-4-yl)-1H-indole)
